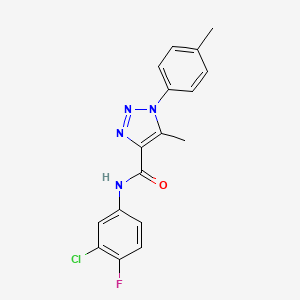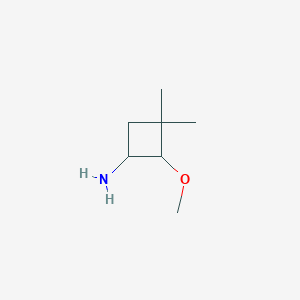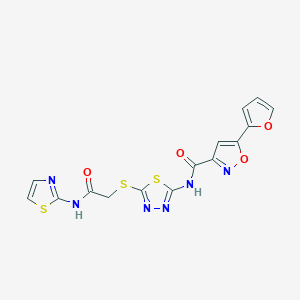![molecular formula C12H16O2S B2354824 Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate CAS No. 1249700-29-5](/img/structure/B2354824.png)
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, also known as ethyl 3-methylthiophene-2-carboxylate, is a chemical compound that belongs to the family of carboxylic acid esters. It is widely used in scientific research for its unique properties and applications. In
Wissenschaftliche Forschungsanwendungen
Polymerization
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the field of polymer science. It is involved in the synthesis of polymers through photoiniferter polymerization . This process is crucial in the development of new materials with unique properties.
Anticancer Research
This compound has been studied for its potential anticancer activity. A series of derivatives of “Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” were synthesized and tested against human HCT-116 and MCF-7 cell lines . Some of these derivatives exhibited promising results, indicating the potential of this compound in cancer research.
Synthesis of Quinoxaline Derivatives
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the synthesis of quinoxaline derivatives . These derivatives have been studied for their anticancer activity, further highlighting the importance of this compound in medicinal chemistry.
Chemoselective Michael Reaction
This compound is used in the chemoselective Michael reaction, a type of conjugate addition reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of carbon-carbon bonds and the introduction of new functional groups.
Thiation Method
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . This method represents a new approach to the synthesis of sulfur-containing compounds.
Commercial Availability
“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOCQORSHOERCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354741.png)


![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)





![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)